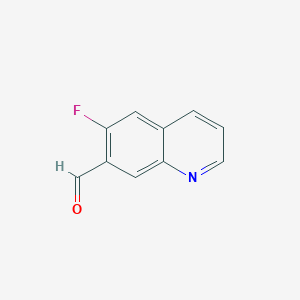

6-Fluoro-quinoline-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-quinoline-7-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-quinoline-7-carbaldehyde typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 2-chloro-7-fluoroquinoline-3-carbaldehyde. The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines .

Industrial Production Methods: Industrial production of this compound may involve microwave-assisted processes to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-quinoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

While there is no information about the applications of "6-Fluoro-quinoline-7-carbaldehyde" specifically, the search results discuss quinolines and their derivatives, as well as compounds with similar structures, which exhibit a range of applications, particularly in medicinal chemistry and drug development .

General Information on Quinolines

- Quinolines, consisting of a benzene ring fused with N-heterocyclic pyridine, have received attention as a core template in drug design because of their broad bioactivity .

- Numerous derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Quinoline is an indisputable pharmacophore (a structural motif that confers a specific pharmacological activity) with tremendous benefits in medicinal chemistry research .

Applications of Quinolines and their Derivatives

- Antimalarial drugs Quinolines are used as a lead structure in the synthesis of many antimalarial drugs such as chloroquine, pyrimethamine, and mefloquine . Quinine, a quinoline derivative, is utilized for the treatment of severe Plasmodium falciparum infection (malaria parasite) .

- Antibacterial agents Certain 7-amino-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline- and naphthyridine-3-carboxylic acid compounds have antibacterial properties and can be used to prevent and treat systemic or local bacterial infections . Fluoroquinolones have been employed since the 1980s in pharmaceutical processes and the treatment of diverse bacterial infections .

- Antitumor activity Some tailored quinolines demonstrate flexibility to exert antitumor activity . For example, certain 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives display high potency against HL-60, Hep3B, H460, and COLO 205 cancer cells .

- HDAC inhibitors Certain quinolines have been designed and synthesized as histone deacetylase (HDAC) inhibitors . Several of these compounds showed potent inhibition of HDAC isoforms and displayed potent cell growth inhibition against various cancer cell lines .

Fluoroquinolones

- Fluoroquinolones are antibacterial compounds that have been used since the 1980s to treat diverse bacterial infections . They can be synthesized via the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines .

- Examples of fluoroquinolones include 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid .

Mechanism of Action

The mechanism of action of 6-Fluoro-quinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, it may inhibit the activity of topoisomerase IIα, preventing the replication of cancer cells .

Comparison with Similar Compounds

7-Fluoro-4-chloroquinoline: Known for its antimicrobial activity.

5,7-Difluoroquinoline: Used in various chemical reactions and known for its unique reactivity.

6,7-Difluoroquinoline:

Uniqueness of 6-Fluoro-quinoline-7-carbaldehyde: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the aldehyde group allows for versatile chemical modifications and enhances its potential for various applications in research and industry .

Biological Activity

6-Fluoro-quinoline-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiviral, and anticancer properties, supported by empirical data and research findings.

| Property | Value |

|---|---|

| CAS No. | 1221280-86-9 |

| Molecular Formula | C10H6FNO |

| Molecular Weight | 175.16 g/mol |

| IUPAC Name | 6-fluoroquinoline-7-carbaldehyde |

| InChI Key | UXFBDEHYTSJBBI-UHFFFAOYSA-N |

The synthesis of this compound typically involves methods such as the Vilsmeier-Haack reaction, which introduces a fluorine atom into the quinoline structure. The compound exhibits various chemical reactivity, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.

The mechanism of action primarily involves the inhibition of bacterial DNA synthesis through the cleavage of DNA gyrase and topoisomerase IIα. This leads to bacterial cell death and has implications for its use as an antibacterial agent .

Antibacterial Properties

This compound has been studied for its potential antibacterial activity. Fluoroquinolones, a class of antibiotics that includes this compound, are known to inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication . The presence of the fluorine atom enhances the compound's efficacy against Gram-negative bacteria by improving membrane permeability and solubility.

Antiviral Activity

Research indicates that quinoline derivatives exhibit antiviral properties against various viruses, including HIV and Zika virus. The structural characteristics of this compound may contribute to its effectiveness in inhibiting viral replication .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance, derivatives have shown high potency against cancer cell lines such as HL-60 and COLO 205, with IC50 values below 1 μM . Mechanistic studies have revealed that these compounds can disrupt microtubule assembly and induce apoptosis via intrinsic pathways, highlighting their potential as chemotherapeutic agents .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against a range of pathogens, with particular effectiveness against multidrug-resistant strains.

- Anticancer Potency : In vitro studies indicated that compounds derived from this compound led to G2/M cell cycle arrest in cancer cells, with apoptosis confirmed through flow cytometry and Western blotting assays assessing apoptosis-related proteins .

Comparative Analysis with Similar Compounds

| Compound | Activity Type | Key Findings |

|---|---|---|

| 7-Fluoro-4-chloroquinoline | Antimicrobial | Known for broad-spectrum antibacterial activity |

| 5,7-Difluoroquinoline | Antiviral | Effective against several viral strains |

| 6,7-Difluoroquinoline | Anticancer | Inhibits topoisomerase activity |

The unique substitution pattern of this compound allows for versatile modifications that enhance its biological properties compared to similar compounds.

Properties

CAS No. |

1221280-86-9 |

|---|---|

Molecular Formula |

C10H6FNO |

Molecular Weight |

175.16 g/mol |

IUPAC Name |

6-fluoroquinoline-7-carbaldehyde |

InChI |

InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)5-8(9)6-13/h1-6H |

InChI Key |

UXFBDEHYTSJBBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)C=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.